3-Allyloxyphenylboronic acid

Vue d'ensemble

Description

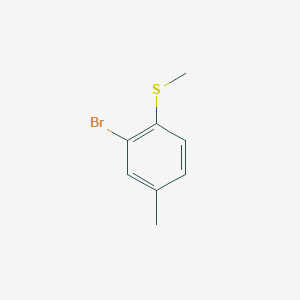

3-Allyloxyphenylboronic acid (3-APBA) is an organic compound that has been widely used in the synthesis of organic compounds, as well as in scientific research applications. It is a derivative of phenylboronic acid, and is composed of a phenyl ring with an allyloxy group attached at the 3-position. 3-APBA is a useful reagent for various transformations and is a versatile building block in organic synthesis. In addition to its synthetic applications, 3-APBA has been used in a variety of scientific research applications, such as in the study of biochemical and physiological effects.

Applications De Recherche Scientifique

Antioxidant Activity Analysis

Analytical Methods for Antioxidant Activity : The study by Munteanu and Apetrei (2021) reviews critical analytical tests used to determine antioxidant activity, including various assays like ORAC, HORAC, TRAP, and TOSC, which are based on chemical reactions and spectrophotometry. These methods are applicable in antioxidant analysis or determining the antioxidant capacity of complex samples, potentially relevant to studying "3-Allyloxyphenylboronic acid" if its antioxidant properties are of interest (Munteanu & Apetrei, 2021).

Applications in Synthesis and Material Science

Benzoxaboroles - Synthesis and Applications : Adamczyk-Woźniak et al. (2009) provide an extensive review on benzoxaboroles, derivatives of phenylboronic acids, covering synthesis methods, properties, and wide applications. This research area includes the use of benzoxaboroles as building blocks in organic synthesis, their biological activity, and applications as molecular receptors for sugars and glycoconjugates, suggesting a potential avenue for the application of "this compound" in similar contexts (Adamczyk-Woźniak et al., 2009).

Electrochemical Biosensors

Electrochemical Biosensors Based on Phenylboronic Acid Derivatives : Anzai (2016) reviews the development of electrochemical biosensors using phenylboronic acid (PBA) and its derivatives for selective binding and detection of diols, such as glucose. This highlights the potential use of "this compound" in constructing biosensors for monitoring various biomolecules, leveraging the selective binding properties of boronic acids (Anzai, 2016).

Therapeutic and Industrial Importance of Phenolic Acids

Pharmacological Review of Chlorogenic Acid : Naveed et al. (2018) discuss chlorogenic acid's biological and pharmacological effects, such as antioxidant, antibacterial, and anti-inflammatory activities. Although this review focuses on chlorogenic acid, it illustrates the broad interest in phenolic acids for therapeutic purposes, suggesting areas where "this compound" might have similar applications, given its structural similarities with other phenolic compounds (Naveed et al., 2018).

Safety and Hazards

The safety information for 3-Allyloxyphenylboronic acid indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Orientations Futures

Boronic acids, including 3-Allyloxyphenylboronic acid, have a wide range of applications in research and industry. They are increasingly being used in diverse areas of research, including the development of therapeutics, biological labeling, protein manipulation and modification, and separation technologies . The future directions of this compound will likely continue to expand in these areas.

Mécanisme D'action

Target of Action

Boronic acids, in general, are known to interact with various biological targets, including enzymes and receptors, by forming reversible covalent bonds with them .

Mode of Action

This interaction often results in the modulation of the target’s activity .

Biochemical Pathways

3-Allyloxyphenylboronic acid may participate in various biochemical pathways, particularly those involving carbon-carbon bond formation. For instance, it can be used in Suzuki-Miyaura cross-coupling reactions, a widely applied transition metal-catalyzed carbon-carbon bond-forming reaction .

Pharmacokinetics

The pharmacokinetic properties of boronic acids can be influenced by factors such as their chemical structure, the presence of functional groups, and the conditions under which they are administered .

Result of Action

The action of boronic acids often results in the modulation of the activity of their targets, which can have various downstream effects depending on the specific target and the context in which the interaction occurs .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its stability can be affected by factors such as temperature and the presence of moisture . Furthermore, its efficacy can be influenced by factors such as the pH of the environment, as boronic acids can undergo reversible reactions with diols in an aqueous solution, depending on the pH .

Propriétés

IUPAC Name |

(3-prop-2-enoxyphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BO3/c1-2-6-13-9-5-3-4-8(7-9)10(11)12/h2-5,7,11-12H,1,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUJCSDZSQSVVBO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC=C1)OCC=C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80611158 | |

| Record name | {3-[(Prop-2-en-1-yl)oxy]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80611158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

222840-95-1 | |

| Record name | {3-[(Prop-2-en-1-yl)oxy]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80611158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Allyloxyphenylboronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3-Bromophenyl)[(tert-butoxycarbonyl)amino]acetic acid](/img/structure/B1288552.png)

![6-Bromo-8-methylimidazo[1,2-a]pyrazine](/img/structure/B1288553.png)

![6-(4-acetylphenyl)-5H-pyrrolo[3,4-b]pyrazine-5,7(6H)-dione](/img/structure/B1288571.png)

![Benzyl N-[(dimethylcarbamoyl)(phenyl)methyl]carbamate](/img/structure/B1288581.png)